

# What is the amino acid sequence of CAQK peptide?

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | CAQK peptide |           |
| Cat. No.:            | B15622129    | Get Quote |

# An In-depth Technical Guide to the CAQK Peptide

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

The **CAQK peptide**, a tetrapeptide with the amino acid sequence Cysteine-Alanine-Glutamine-Lysine, has emerged as a significant targeting moiety for therapeutic and diagnostic applications in central nervous system (CNS) injuries.[1][2] Discovered through in vivo phage display, this peptide demonstrates a remarkable ability to selectively home to sites of acute brain injury and demyelination.[1][3][4] Its primary target is a proteoglycan complex within the extracellular matrix (ECM) that is upregulated following neural injury, with Tenascin-C being a key binding partner.[3][4] Beyond its role as a targeting vehicle, the **CAQK peptide** itself has demonstrated intrinsic therapeutic properties, including the alleviation of neuroinflammation and reduction of secondary injury in preclinical models of traumatic brain injury (TBI).[4] This guide provides a comprehensive overview of the **CAQK peptide**, including its biochemical properties, mechanism of action, experimental protocols for its use, and a summary of key quantitative findings.

# **Amino Acid Sequence and Physicochemical Properties**

The amino acid sequence of the **CAQK peptide** is Cysteine-Alanine-Glutamine-Lysine.



| Property               | Value           | Reference  |
|------------------------|-----------------|------------|
| Amino Acid Sequence    | Cys-Ala-Gln-Lys | [5][6]     |
| Molecular Weight       | ~490.6 g/mol    | Calculated |
| Key Functional Residue | Cysteine        | [3]        |

The free sulfhydryl group on the N-terminal cysteine is essential for its binding activity to Tenascin-C.[3]

# **Mechanism of Action and Signaling Pathways**

The **CAQK peptide** selectively binds to components of the extracellular matrix that are upregulated in response to CNS injury, such as chondroitin sulfate proteoglycans (CSPGs) and Tenascin-C.[2][3] This targeted accumulation allows for the localized delivery of conjugated payloads or for the peptide's intrinsic therapeutic effects to be exerted directly at the site of injury.

In the context of traumatic brain injury, treatment with CAQK has been shown to modulate the inflammatory response in microglia.[4] Pathway analysis of brain tissue from CAQK-treated TBI models revealed a significant impact on the TYROBP causal network in microglia.[3] TYROBP (TYRO protein tyrosine kinase-binding protein), also known as DAP12, is an adaptor protein that plays a crucial role in microglial activation and the subsequent inflammatory cascade.[5][7] [8] By modulating this pathway, CAQK treatment leads to a downregulation of key inflammatory genes, a reduction in microglial and astrocyte activation, and ultimately, a decrease in neuroinflammation and apoptosis.[3][4]

# Diagram 1: Postulated Signaling Pathway of CAQK in Modulating Neuroinflammation





Click to download full resolution via product page

Caption: CAQK binds to Tenascin-C in the injured ECM, modulating the TYROBP network in microglia.

# **Summary of Quantitative Data**

The following tables summarize key quantitative data from preclinical studies involving the **CAQK peptide**.

## **Table 1: In Vivo Administration and Efficacy**



| Animal<br>Model | Injury Type                         | CAQK Dose               | Administrat<br>ion Route | Key Finding                                  | Reference |
|-----------------|-------------------------------------|-------------------------|--------------------------|----------------------------------------------|-----------|
| Mouse           | Traumatic<br>Brain Injury<br>(CCI)  | 2.5 mg/kg per injection | Intravenous<br>(i.v.)    | ~50%<br>reduction in<br>tissue loss          | [4]       |
| Mouse           | Demyelinatio<br>n<br>(Lysolecithin) | 100 nmoles<br>in 100 μL | Intravenous<br>(i.v.)    | Selective<br>accumulation<br>at lesion sites | [1][9]    |
| Mouse           | Demyelinatio<br>n (EAE)             | Not specified           | Intravenous<br>(i.v.)    | Homing to demyelinating regions              | [1]       |
| Pig             | Traumatic<br>Brain Injury<br>(CCI)  | Not specified           | Intravenous<br>(i.v.)    | Homing to<br>the injured<br>brain area       | [3]       |

**Table 2: In Vitro Binding Assay Parameters** 

| Assay<br>Type                        | Labeled<br>Ligand | Ligand<br>Concentr<br>ation | Target<br>Protein   | Target<br>Concentr<br>ation | Incubatio<br>n<br>Condition<br>s | Referenc<br>e |
|--------------------------------------|-------------------|-----------------------------|---------------------|-----------------------------|----------------------------------|---------------|
| Fluorescen<br>ce<br>Polarizatio<br>n | FAM-<br>CAQK      | 20 nM                       | CSPG<br>Complex     | Not<br>specified            | 60 min at<br>37 °C               | [4]           |
| Fluorescen<br>ce<br>Polarizatio<br>n | FAM-<br>CAQK      | 20 nM                       | Tenascin-C<br>(TnC) | 1 μΜ                        | 1 h at 37<br>°C                  | [4]           |

# Detailed Experimental Protocols Peptide Synthesis and Purification



A standard protocol for solid-phase peptide synthesis (SPPS) using Fmoc chemistry is recommended for producing the **CAQK peptide**.

- Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide. Swell the resin in dimethylformamide (DMF).
- Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the amide resin.
- Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ala-OH, Fmoc-Cys(Trt)-OH) using a coupling agent such as HBTU in the presence of a base like DIPEA.
- Cleavage and Deprotection: After the final coupling and deprotection step, cleave the peptide
  from the resin and remove the side-chain protecting groups using a cleavage cocktail,
  typically containing 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane.
- Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
- Quality Control: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC. Purity should exceed 90-95% for in vivo studies.

### In Vivo Homing and Efficacy Studies in Mice

This protocol describes the intravenous administration of CAQK to assess its homing capabilities and therapeutic effects in a mouse model of TBI.

- Animal Model: Induce a controlled cortical impact (CCI) injury in anesthetized mice.
- Peptide Preparation: Dissolve lyophilized CAQK peptide in sterile saline to a final concentration for a dose of 2.5 mg/kg. For homing studies, fluorescein (FAM)-labeled CAQK can be used.
- Administration: At 6 hours post-injury, administer the CAQK solution or vehicle (saline) via tail
  vein injection. For efficacy studies, repeat injections once daily for 7 days.[4]



- Tissue Collection and Analysis:
  - For Homing: At a predetermined time after the final injection (e.g., 1-2 hours), perfuse the animals with PBS followed by 4% paraformaldehyde.[10] Harvest the brains and other organs for imaging to detect the fluorescently labeled peptide.
  - For Efficacy: At the end of the treatment period (e.g., 7 days), collect the brains for histological analysis (e.g., H&E staining for tissue loss, TUNEL staining for apoptosis, and immunohistochemistry for GFAP and Iba1 to assess gliosis).[3]
- Functional Assessment: Conduct behavioral tests (e.g., rotarod for motor function, Morris
  water maze for cognitive function) before and after the treatment period to evaluate
  functional recovery.

# Diagram 2: Experimental Workflow for In Vivo Homing Study





Click to download full resolution via product page



Caption: Workflow for assessing the homing of fluorescently labeled **CAQK peptide** in a TBI mouse model.

### Fluorescence Polarization (FP) Binding Assay

This protocol is for quantifying the binding of CAQK to a target protein like Tenascin-C.

- Reagent Preparation:
  - Fluorescent Peptide: Prepare a stock solution of FAM-labeled CAQK peptide. The final concentration in the assay should be low (e.g., 20 nM) and well below the expected dissociation constant (Kd).[4]
  - Target Protein: Prepare a series of dilutions of the purified target protein (e.g., Tenascin-C) in a suitable binding buffer (e.g., PBS with 0.01% Tween-20).
  - Competitor Peptide (for competition assays): Prepare serial dilutions of unlabeled CAQK peptide.
- Assay Procedure:
  - In a black, low-binding 96- or 384-well plate, add the FAM-CAQK peptide to all wells.
  - Add the serially diluted target protein to the wells. For competition assays, add a fixed concentration of the target protein and serial dilutions of the unlabeled competitor.
  - Bring all wells to the same final volume with the binding buffer.
  - Incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 60 minutes)
     to allow the binding to reach equilibrium.[4]
- Data Acquisition: Read the fluorescence polarization on a plate reader equipped with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.
- Data Analysis: Plot the change in millipolarization (mP) units as a function of the protein concentration. Fit the data to a one-site binding model to determine the Kd. For competition assays, calculate the IC50 value.



### **Conclusion and Future Directions**

The CAQK peptide represents a promising platform for the development of targeted therapies for acute CNS injuries. Its ability to selectively accumulate at sites of injury and its intrinsic anti-inflammatory and neuroprotective effects make it a compelling candidate for further investigation. Future research should focus on elucidating the precise molecular interactions between CAQK and its ECM targets, further defining the downstream signaling consequences of this interaction, and advancing CAQK-based therapeutics into clinical trials for conditions such as traumatic brain injury and multiple sclerosis. The systematic application of the protocols outlined in this guide will be instrumental in advancing our understanding and utilization of this potent tetrapeptide.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Frontiers | CAQK, a peptide associating with extracellular matrix components targets sites of demyelinating injuries [frontiersin.org]
- 2. Systematic Review of Peptide CAQK: Properties, Applications, and Outcomes PMC [pmc.ncbi.nlm.nih.gov]
- 3. A peptide for targeted, systemic delivery of imaging and therapeutic compounds into acute brain injuries [escholarship.org]
- 4. A neuroprotective tetrapeptide for treatment of acute traumatic brain injury | EMBO Molecular Medicine [link.springer.com]
- 5. Deciphering microglial activation and neuronal apoptosis post-traumatic brain injury: The role of TYROBP in inflammation regulation networks PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Reactive or transgenic increase in microglial TYROBP reveals a TREM2-independent TYROBP—APOE link in wild-type and Alzheimer's-related mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]



- 10. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [What is the amino acid sequence of CAQK peptide?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15622129#what-is-the-amino-acid-sequence-of-caqk-peptide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com